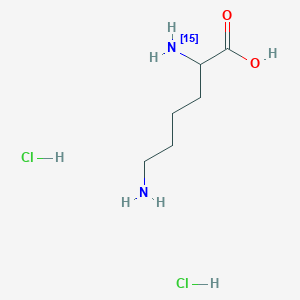

DL-Lysine-2-15N dihydrochloride

描述

DL-Lysine-2-15N dihydrochloride is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism . The compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it useful in tracing and studying metabolic pathways.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of DL-Lysine-2-15N dihydrochloride involves the synthesis of DL-lysine followed by isotopic labeling with nitrogen-15. One common method involves the reaction of ε-benzoylamino-α-bromocaproic acid with aqueous ammonia to form ε-benzoyllysine. This intermediate is then hydrolyzed with hydrochloric acid to produce DL-lysine dihydrochloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and the final product meets research-grade standards .

化学反应分析

Types of Reactions

DL-Lysine-2-15N dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form corresponding alcohols.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted lysine derivatives.

科学研究应用

Metabolic Studies

DL-Lysine-2-15N dihydrochloride serves as a tracer in metabolic studies, allowing researchers to investigate lysine metabolism pathways. The incorporation of the nitrogen-15 isotope enables precise tracking of lysine during metabolic processes, facilitating a deeper understanding of its role in cellular functions.

Case Study: Tracing Lysine Metabolism

A study demonstrated the use of this compound to trace lysine catabolism in Escherichia coli, revealing insights into how lysine is converted into succinate through various intermediates such as glutarate and L-2-hydroxyglutarate. This research highlighted the importance of lysine degradation in central metabolism and its potential implications for human health, particularly concerning gut microbiome interactions and diseases like cancer .

Proteomics Research

In proteomics, this compound is employed to study protein synthesis and degradation. Its isotopic labeling allows for the identification and quantification of lysine acetylation sites on proteins, which are crucial for understanding post-translational modifications.

Case Study: Lysine Acetylation Mapping

A mass spectrometry-based study identified novel lysine acetylation sites on the huntingtin protein, a key factor in Huntington's disease. By utilizing this compound, researchers were able to quantitatively compare acetylation levels between wild-type and mutant forms of the protein, providing insights into disease mechanisms .

Clinical Diagnostics and Therapeutic Research

This compound is utilized in clinical settings to trace metabolic pathways relevant to various diseases. Its application in diagnostics aids in understanding disease mechanisms and developing therapeutic strategies.

Case Study: Insulin Regulation of Lysine Dynamics

Research investigating insulin's effect on lysine dynamics utilized this compound to analyze how insulin influences lysine conversion to α-aminoadipic acid. The findings indicated that insulin significantly alters lysine metabolism, highlighting the compound's relevance in diabetes research .

Industrial Applications

In addition to its research applications, this compound is also used in the production of labeled compounds for various industrial applications. This includes the synthesis of pharmaceuticals and other biochemical products where isotopic labeling is required for tracking or quality control.

作用机制

The mechanism of action of DL-Lysine-2-15N dihydrochloride involves its incorporation into metabolic pathways where lysine is utilized. The nitrogen-15 label allows researchers to trace the compound through various biochemical processes, providing insights into the molecular targets and pathways involved. This helps in understanding the role of lysine in protein synthesis, metabolism, and other cellular functions .

相似化合物的比较

Similar Compounds

- L-Lysine-4,4,5,5-d4 hydrochloride

- L-Lysine-13C6 hydrochloride

- DL-Lysine-ε-15N dihydrochloride

- DL-Lysine-2-13C dihydrochloride

Uniqueness

DL-Lysine-2-15N dihydrochloride is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in tracing and studying metabolic pathways. This makes it particularly valuable in research applications where precise tracking of nitrogen atoms is required .

生物活性

DL-Lysine-2-15N dihydrochloride is a stable isotope-labeled form of lysine, an essential amino acid that plays a critical role in various biological processes. This article explores its biological activity, focusing on metabolism, enzymatic functions, and potential therapeutic applications.

- Molecular Formula : C₆H₁₆Cl₂N₁₅O₂

- Molecular Weight : 220.10 g/mol

- CAS Number : 204451-50-3

- Melting Point : 200-206ºC (decomposes)

Biological Importance of Lysine

Lysine is crucial for protein synthesis, hormone production, and enzyme function. It is involved in the synthesis of carnitine, which is essential for fatty acid metabolism. Additionally, lysine has been shown to play a role in immune function and calcium absorption.

Lysine Catabolism

Lysine undergoes various metabolic pathways in organisms. In Escherichia coli, lysine is metabolized to succinate through intermediates such as glutarate and L-2-hydroxyglutarate. The enzyme CsiD catalyzes the hydroxylation of glutarate to L-2-hydroxyglutarate, linking lysine degradation to central metabolic processes .

Enzymatic Reactions

- Lysine 2,3-Aminomutase (LAM) : This enzyme catalyzes the interconversion of α-lysine and β-lysine using S-adenosylmethionine (SAM) as a cofactor. It plays a significant role in microbial lysine metabolism .

- Dehydrogenase Pathway : In another pathway, lysine is converted to cadaverine before further degradation to glutarate and succinate through a series of enzymatic reactions involving aminotransferases and dehydrogenases .

Case Study: Hypertensive Kidney Disease

A study investigated the effects of lysine on kidney protection in hypertensive rats using 15N-labeled lysine. The findings suggested that lysine administration improved kidney function by enhancing diuresis and altering metabolic pathways associated with hypertension. Specifically, increased levels of saccharopine and N-acetyllysine were observed in urine samples from lysine-treated rats, indicating enhanced metabolism .

Table 1: Metabolite Analysis in Hypertensive Rats

| Metabolite | Lysine-Treated Rats | Control Rats |

|---|---|---|

| Saccharopine | Increased | Decreased |

| N-acetyllysine | Increased | Stable |

| Fructoselysine | Increased | Decreased |

Potential Therapeutic Applications

The isotopic labeling of this compound allows for tracking its metabolic fate in vivo, providing insights into its therapeutic potential. Its role in enhancing metabolic pathways may have implications for treating conditions like hypertension and kidney disease.

Summary

This compound serves as a valuable tool in studying lysine metabolism and its biological activities. Its involvement in various metabolic pathways highlights its significance in health and disease management. Further research may elucidate additional therapeutic applications and mechanisms of action associated with this compound.

常见问题

Basic Research Questions

Q. What are the key structural features of DL-Lysine-2-15N dihydrochloride, and how do they influence its biochemical applications?

this compound is a doubly labeled isotopologue where the 15N isotope is incorporated at the ε-amino group (side chain) and the α-amino group (backbone). The dihydrochloride salt enhances water solubility, critical for in vitro assays and tracer studies . Its molecular formula, C₆H₁₄Cl₂N₂O₂ (with isotopic substitution at specific positions), allows precise tracking in metabolic pathways using mass spectrometry (MS) or nuclear magnetic resonance (NMR) . The basicity of the amine groups facilitates pH-dependent interactions in enzymatic reactions, making it suitable for studying lysine acetylation or methylation in histones .

Q. How does the dihydrochloride form affect solubility and stability in experimental buffers?

The dihydrochloride salt increases aqueous solubility by ionizing the amine groups, enabling dissolution in polar solvents (e.g., water or PBS) at concentrations up to 100 mM. This property is essential for cell culture or in vitro enzyme assays . However, prolonged storage in solution at neutral pH may lead to partial deamination. For long-term stability, lyophilized aliquots stored at -20°C in desiccated conditions are recommended .

Advanced Research Questions

Q. How can this compound be integrated into metabolic flux analysis (MFA) to resolve nitrogen utilization pathways?

Experimental Design:

- Labeling Strategy: Introduce DL-Lysine-2-15N into cell culture media as the sole lysine source. The ε-15N label tracks lysine incorporation into proteins, while the α-15N label monitors catabolic pathways (e.g., saccharopine or pipecolate routes) .

- Sampling: Collect intracellular metabolites at steady-state intervals. Quench metabolism rapidly (e.g., liquid N₂) to preserve isotopic enrichment.

- Detection: Use LC-MS/MS with selected reaction monitoring (SRM) for 15N-enriched lysine and its metabolites. Normalize signals against unlabeled controls to calculate isotopic enrichment ratios . Data Interpretation: Discrepancies in labeling patterns may indicate compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pathways). Cross-validate with 13C-glucose tracing to correlate nitrogen and carbon flux .

Q. What experimental strategies mitigate isotopic dilution effects in long-term tracer studies using this compound?

Isotopic dilution occurs when unlabeled lysine from protein turnover or media contaminants reduces 15N signal. To address this:

- Media Optimization: Use serum-free or dialyzed serum media to eliminate exogenous lysine.

- Pulse-Chase Design: Short-term pulses (e.g., 2–4 hours) minimize dilution from protein degradation.

- Quantitative Modeling: Apply computational tools (e.g., INCA or Isotopomer Network Analysis) to correct for dilution effects and estimate true flux rates .

Q. How can researchers optimize mass spectrometry parameters for detecting 15N-labeled lysine derivatives in complex biological matrices?

- Ionization: Electrospray ionization (ESI) in positive mode enhances detection of protonated lysine ([M+H]⁺).

- Fragmentation: Use collision-induced dissociation (CID) with optimized collision energy (e.g., 20–35 eV) to generate diagnostic fragments (e.g., m/z 84 for ε-15N or m/z 101 for α-15N) .

- Chromatography: Employ hydrophilic interaction liquid chromatography (HILIC) to separate lysine from isobaric interferences (e.g., glutamine).

- Validation: Spike synthetic 15N-standards into samples to confirm retention times and fragmentation patterns .

Q. Methodological Challenges and Solutions

Q. How should discrepancies in 15N enrichment data between MS and NMR be resolved?

MS provides higher sensitivity for low-abundance metabolites, while NMR offers positional isotopic information. Discrepancies often arise from:

- Ion Suppression in MS: Co-eluting matrix components reduce ion counts. Mitigate via solid-phase extraction (SPE) cleanup.

- NMR Signal Overlap: Use 2D ¹H-¹⁵N HSQC to resolve overlapping peaks in complex mixtures. Cross-correlate datasets using internal standards (e.g., 15N-urea) and statistical tools (e.g., Pearson correlation) .

Q. What are the best practices for synthesizing this compound with high isotopic purity?

While proprietary synthesis methods dominate commercial production, lab-scale synthesis typically involves:

属性

IUPAC Name |

6-amino-2-(15N)azanylhexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i8+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-IAAMHKOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)CC(C(=O)O)[15NH2].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583943 | |

| Record name | (N~2~-~15~N)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2747-89-9 | |

| Record name | (N~2~-~15~N)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。